![molecular formula C22H22N4O4S B2822633 2-(((3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one CAS No. 2319878-81-2](/img/structure/B2822633.png)
2-(((3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one
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Description
2-(((3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which share structural similarities with the molecule of interest, were synthesized and evaluated for their in vitro antitumor activity. These compounds showed significant broad-spectrum antitumor activities, with some compounds exhibiting 1.5–3.0-fold more potency compared with the positive control, 5-Fluorouracil. Molecular docking studies indicated these compounds inhibit growth through interaction with key biological targets like EGFR-TK and B-RAF kinase, crucial in melanoma and other cancer types (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial and Anticonvulsant Activities
Another study on derivatives of 2-thioxoquinazolin-4(3H)-ones synthesized via the Mannich reaction displayed a broad spectrum of antimicrobial activity against various bacteria and fungi. Additionally, some compounds demonstrated potent anticonvulsant activity, suggesting their potential use in treating bacterial infections and epilepsy (A. Rajasekaran et al., 2013).
Antimicrobial and Anti-Proliferative Activities
Compounds derived from 1,3,4-oxadiazole and linked to quinazolin-4-one were synthesized and tested against various pathogens and cancer cell lines. Some derivatives showed broad-spectrum antibacterial activities and potent anti-proliferative activity against prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer cell lines. These findings highlight the compounds' potential as dual-functional agents for treating infections and cancer (L. H. Al-Wahaibi et al., 2021).
Antioxidant Studies
Derivatives of quinazolin-4(3H)-one were synthesized and evaluated for their antioxidant properties. Some compounds exhibited significant scavenging capacity against DPPH and Nitric oxide (NO) radicals, surpassing common antioxidants like ascorbic acid. This indicates their potential use as antioxidants in pharmaceutical formulations or dietary supplements (Khalida F. Al-azawi, 2016).
properties
IUPAC Name |
2-[[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-4-11-26-21(27)15-7-5-6-8-17(15)23-22(26)31-13-19-24-20(25-30-19)16-12-14(28-2)9-10-18(16)29-3/h5-10,12H,4,11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UINHALKPUPQCDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one |
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